
4-Methoxy-2-(2-naphthyloxy)nicotinonitrile
Description
4-Methoxy-2-(2-naphthyloxy)nicotinonitrile is a nicotinonitrile derivative characterized by a pyridine core substituted with a methoxy group at position 4, a 2-naphthyloxy group at position 2, and a cyano group at position 3. Nicotinonitriles are a class of heterocyclic compounds with diverse applications in medicinal chemistry, materials science, and corrosion inhibition due to their structural versatility and tunable electronic properties .
Properties
IUPAC Name |
4-methoxy-2-naphthalen-2-yloxypyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-20-16-8-9-19-17(15(16)11-18)21-14-7-6-12-4-2-3-5-13(12)10-14/h2-10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKIPAMZAQSHAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC3=CC=CC=C3C=C2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(2-naphthyloxy)nicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, 2-naphthol, and nicotinonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(2-naphthyloxy)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-formyl-2-(2-naphthyloxy)nicotinonitrile, while reduction of the nitrile group can produce 4-methoxy-2-(2-naphthyloxy)nicotinamide.
Scientific Research Applications
4-Methoxy-2-(2-naphthyloxy)nicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(2-naphthyloxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, its potential biological activities may be attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Similar Nicotinonitrile Derivatives
Structural and Substituent Effects
Nicotinonitrile derivatives exhibit distinct properties based on substituent patterns. Below is a comparative analysis:
Table 1: Substituent Impact on Molecular Properties
- Naphthyl vs. Phenyl Groups: The 2-naphthyloxy group in the target compound introduces steric bulk and extended π-conjugation compared to phenyl or aminophenyl substituents in other derivatives. This may enhance fluorescence or π-stacking interactions, as seen in 6-(4-aminophenyl)-2-methoxy-4-phenylnicotinonitrile, which exhibits significant fluorescent properties due to planar aromatic systems .
- Methoxy Positioning: Methoxy groups at position 4 (target compound) versus position 2 () influence electronic effects. In 6-(4-aminophenyl)-2-methoxy-4-phenylnicotinonitrile, the methoxy group lies in the pyridine plane, enhancing molecular rigidity .
Physical and Chemical Properties
- Solubility: Methoxy and naphthyloxy groups may reduce water solubility compared to aminophenyl derivatives () but enhance lipid solubility for drug delivery.
- Stability: Bulky substituents (naphthyloxy) could hinder hydrolysis of the cyano group, increasing stability in acidic environments .
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